Conocarpan (CAS 56319-02-9) is a highly purified, biologically active benzofuran neolignan characterized by a 2,3-dihydrobenzofuran core substituted with a 4-hydroxyphenyl group. Originally isolated from botanical sources such as Piper and Krameria species, this compound has transitioned from a natural product curiosity to a critical high-purity reference standard and molecular probe in pharmacological research. For procurement professionals and assay developers, Conocarpan is evaluated based on its distinct physicochemical stability, reproducible target engagement in calcium signaling pathways, and its superior cellular safety profile compared to co-extracted structural analogs. Procuring the isolated, high-purity form (≥95% via LC/MS-ELSD) is essential for eliminating the confounding background toxicity inherent to crude botanical fractions [1].
Substituting high-purity Conocarpan with crude plant extracts (e.g., Piper hexane fractions) or closely related in-class neolignans like Eupomatenoid-5 or Eupomatenoid-6 severely compromises assay reproducibility and cell viability. While these compounds share a similar benzofuran scaffold, Eupomatenoid-6 exhibits aggressive non-specific cytotoxicity that narrows the therapeutic window to unusable levels in standard fibroblast models. Furthermore, crude extracts fail to provide the necessary molar concentration of the active pharmacophore required to trigger specific ion channel responses, such as TRPC6 activation. Consequently, selecting the exact Conocarpan molecule is a strict requirement for researchers who need a stable, selective apoptosis inducer without the off-target necrotic cell death caused by generic neolignan mixtures [1].
In comparative cytotoxicity profiling on L929 fibroblast cell lines, Conocarpan demonstrates a significantly wider safety margin than its closest structural analog, Eupomatenoid-6. Conocarpan achieved a Selectivity Index (SI) of 4.2, whereas Eupomatenoid-6 was highly toxic with an SI of only 0.93 [1]. This quantitative difference dictates that Conocarpan can be dosed at therapeutically relevant concentrations without inducing the non-specific background cell death that plagues Eupomatenoid-6.
| Evidence Dimension | Selectivity Index (SI) on L929 fibroblasts |
| Target Compound Data | Conocarpan: SI = 4.2 |
| Comparator Or Baseline | Eupomatenoid-6: SI = 0.93 |
| Quantified Difference | 4.5-fold higher selectivity (lower non-specific toxicity) for Conocarpan |
| Conditions | In vitro cytotoxicity assay comparing CC50 versus IC50 |
Buyers developing cell-based screening assays must procure Conocarpan to ensure a viable therapeutic window, as substituting with related neolignans introduces unacceptable baseline toxicity.
Conocarpan acts as a direct and potent activator of TRPC6 channels, distinguishing it from generic cytotoxic agents. Electrophysiological recordings in human kidney-2 (HK-2) cells show that Conocarpan increases TRPC6 channel open probability with an EC50 of 6.01 µM, driving an intracellular calcium influx that leads to apoptotic cell death (IC50 = 19.3 µM) [1]. This specific calcium response is suppressed by 57.2% when using the TRPC3/6/7 inhibitor SAR7334, confirming the targeted mechanism of action.
| Evidence Dimension | TRPC6 channel activation (EC50) |
| Target Compound Data | Conocarpan: EC50 = 6.01 µM |
| Comparator Or Baseline | Inhibitor baseline: Calcium response suppressed 57.2% by SAR7334 |
| Quantified Difference | Specific, inhibitor-reversible activation at low micromolar concentrations |
| Conditions | Electrophysiological recording and calcium imaging in HK-2 cells |
Procuring Conocarpan provides researchers with a defined molecular probe for TRPC6-dependent calcium signaling, a capability absent in broad-spectrum plant metabolites.
When evaluated against oral squamous cell carcinoma (OSCC) cell lines (SCC4, SCC9, SCC25), Conocarpan demonstrated superior stability and selectivity over time compared to Eupomatenoid-5 and Eupomatenoid-6. Conocarpan's stability profile closely resembled that of the clinical standard Carboplatin, reliably inducing active caspase-3 expression and pyknotic nuclei formation [1]. The structural analogs degraded or lost selective efficacy during the same time-dependent assay windows.
| Evidence Dimension | In vitro stability and selective apoptosis induction |
| Target Compound Data | Conocarpan: High stability, sustained caspase-3 activation |
| Comparator Or Baseline | Eupomatenoid-5 / Eupomatenoid-6: Lower stability and reduced selectivity |
| Quantified Difference | Conocarpan matches Carboplatin stability baselines, outperforming in-class analogs |
| Conditions | Time-dependent cell death assay in OSCC cell lines |
For long-term in vitro oncology models, buyers should select Conocarpan over other neolignans to prevent assay failure caused by premature compound degradation.
The necessity of procuring purified Conocarpan is highlighted by its antimicrobial performance against Staphylococcus aureus. Pure Conocarpan achieves a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. In stark contrast, the crude aqueous extract from which it is often derived requires a concentration of 1000 µg/mL to achieve the same inhibitory effect[1]. This massive discrepancy underscores the requirement for the isolated compound to achieve reproducible, low-dose efficacy.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Target Compound Data | Purified Conocarpan: MIC = 6.25 µg/mL |
| Comparator Or Baseline | Crude aqueous extract: MIC = 1000 µg/mL |
| Quantified Difference | 160-fold increase in potency via purification |
| Conditions | In vitro broth microdilution assay |
Industrial and academic buyers must procure the >95% pure compound to establish valid antimicrobial baselines, as crude botanical extracts are too dilute and variable for precise formulation.
Due to its established EC50 of 6.01 µM for TRPC6 activation, Conocarpan is the preferred procurement choice for laboratories investigating calcium-dependent apoptotic pathways in renal models. It serves as a reliable, non-peptide small molecule activator for mapping TRPC6 channel kinetics and testing downstream inhibitors like SAR7334 [1].
Conocarpan's high stability and favorable selectivity index make it an ideal reference compound for developing in vitro models of oral squamous cell carcinoma (OSCC). Unlike highly toxic analogs such as Eupomatenoid-6, Conocarpan maintains stability comparable to Carboplatin, allowing for accurate time-dependent caspase-3 activation assays without premature reagent degradation [2].
With a verified MIC of 6.25 µg/mL against S. aureus, highly purified Conocarpan is utilized as a structural benchmark in medicinal chemistry programs aiming to synthesize novel benzofuran-based antibiotics. Its defined purity ensures that structure-activity relationship (SAR) data is not skewed by the presence of inactive or antagonistic co-metabolites found in crude extracts [3].
Environmental Hazard